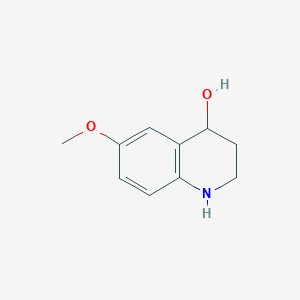![molecular formula C16H16O2S B3389818 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid CAS No. 938308-74-8](/img/structure/B3389818.png)
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Übersicht
Beschreibung
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid is a compound with the molecular formula C16H16O2S and a molecular weight of 272.4 g/mol. This compound is known for its significant role in research and industrial sectors due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-dimethylphenyl thiol with benzyl chloride under basic conditions to form the sulfanyl derivative, followed by carboxylation to introduce the benzoic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry . Additionally, the compound’s aromatic rings can participate in π-π stacking interactions, which are important in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid
- 3-{[(2,6-Dimethylphenyl)sulfanyl]methyl}benzoic acid
- 3-{[(3,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Uniqueness
3-{[(2,5-Dimethylphenyl)sulfanyl]methyl}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBFOSGILQUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)

![4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389759.png)
![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)
![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3389781.png)

![2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide](/img/structure/B3389790.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid](/img/structure/B3389799.png)
![2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B3389809.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3389817.png)



